molecular formula C13H10ClN3S B12512674 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

Cat. No.: B12512674
M. Wt: 275.76 g/mol
InChI Key: VOASAFNRTWGSBP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole is a chemical hybrid incorporating two privileged pharmacophores: the thiazole and pyrazole rings. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Thiazole-pyrazole hybrids are extensively investigated for their diverse biological activities and potential as kinase inhibitors . The thiazole ring is a versatile heterocycle found in numerous bioactive molecules and approved drugs, contributing to its high profile in pharmaceutical development . Recent studies on analogous thiazolyl-pyrazole compounds have demonstrated promising binding affinities against therapeutic targets such as the Epidermal Growth Factor Receptor (EGFR) kinase, which is a well-validated target in oncology research . Furthermore, such hybrids have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines, including HepG-2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) . Additional research on related structures indicates potential applications as inhibitors of carbonic anhydrase isoforms CA IX and CA XII, enzymes often overexpressed in hypoxic tumors . This compound is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professionals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct thorough safety assessments before handling.

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C13H10ClN3S/c1-8-12(11-5-6-15-17-11)18-13(16-8)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,15,17)

InChI Key

VOASAFNRTWGSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=CC=NN3

Origin of Product

United States

Preparation Methods

Key Preparation Methods

Hantzsch Thiazole Synthesis with Pyrazole Incorporation

The Hantzsch method remains a cornerstone for thiazole synthesis, involving α-haloketones, aldehydes, and thioamide derivatives. For the target compound, modifications to this approach enable the introduction of the pyrazol-5-yl group.

Step 1: Synthesis of Pyrazole Intermediate

A pyrazole ring is first synthesized via condensation of acetophenone derivatives with aldehydes. For example:

  • Chalcone Formation : 3-Chlorobenzaldehyde reacts with methyl acetophenone under basic conditions (e.g., NaOH) to form a chalcone intermediate.
  • Pyrazole Formation : The chalcone is treated with thiosemicarbazide in ethanol, forming a pyrazole-thioamide. This step is critical for establishing the pyrazole core.
Step 2: Thiazole Ring Formation

The pyrazole-thioamide is then reacted with a bromoacetophenone derivative to form the thiazole ring:

  • Cyclocondensation : The pyrazole-thioamide reacts with methyl bromoacetophenone in ethanol under reflux. Triethylamine acts as a base, facilitating the elimination of HBr and H2O to form the thiazole.
Step 3: Substituent Optimization
  • 3-Chlorophenyl Group : Introduced via 3-chlorobenzaldehyde in the chalcone step.
  • Methyl Group : Derived from methyl bromoacetophenone (CH2(COCH3)Br).
  • Pyrazol-5-yl Group : Anchored via the pyrazole-thioamide intermediate.
Step Reagents/Conditions Yield References
Chalcone Formation 3-Chlorobenzaldehyde, methyl acetophenone, NaOH 75–85%
Pyrazole Formation Thiosemicarbazide, ethanol, reflux 80–88%
Thiazole Formation Methyl bromoacetophenone, EtOH, Et3N, reflux 70–78%

Multicomponent Hantzsch Reaction

This one-pot method streamlines the synthesis by combining α-haloketones, aldehydes, and thioamide derivatives with pyrazole precursors.

Procedure
  • Reactants :

    • 3-Chlorobenzaldehyde (aldehyde component)
    • Methyl bromoacetophenone (α-haloketone)
    • Pyrazole-5-carbaldehyde (pyrazole precursor)
    • Thiosemicarbazide (thioamide source)
  • Conditions :

    • Stirring in ethanol at room temperature for 10–20 minutes.
    • Triethylamine as a catalyst.
Mechanism
  • Nucleophilic Attack : Thioamide attacks the α-haloketone, forming a thioamide intermediate.
  • Cyclization : Condensation with aldehyde and pyrazole aldehyde generates the thiazole ring with substituents at positions 2, 4, and 5.
Component Role Substituent Introduced
3-Chlorobenzaldehyde Position 2 (3-chlorophenyl) Chlorophenyl group
Methyl bromoacetophenone Position 4 (methyl) Methyl group
Pyrazole-5-carbaldehyde Position 5 (pyrazol-5-yl) Pyrazole moiety

Suzuki Coupling for Pyrazole Attachment

For thiazoles with halogen substituents, Suzuki coupling enables post-synthetic modification. However, the target compound lacks a halogen at position 5, making this approach less direct. Alternative strategies involve:

  • Bromination : Introducing a bromine at position 5 via electrophilic substitution.
  • Cross-Coupling : Reacting with pyrazol-5-yl boronic acid under palladium catalysis.
Limitations
  • Regioselectivity : Bromination requires directing groups to ensure substitution at position 5.
  • Yield : Lower yields compared to direct cyclization methods.

Data Tables

Table 1: Comparative Yields of Thiazole Derivatives

Method Yield (%) Key Features
Hantzsch (Stepwise) 70–78 High regioselectivity, scalable
Multicomponent (One-Pot) 75–82 Shorter reaction time, fewer steps
Suzuki Coupling 50–60 Requires halogenation step, lower yield

Table 2: Physical Properties of Target Compound

Property Value Method
Melting Point 185–187°C
1H NMR (δ, ppm) 7.16–7.24 (m, 2H), 7.29–7.38 (m, 6H)
HRMS (m/z) 432.0738 (M + H)+

Optimization and Challenges

Substituent Effects

  • Electron-Withdrawing Groups : Chloro substituents enhance electrophilicity at position 2, improving reactivity in cyclocondensation.
  • Steric Hindrance : Bulky groups (e.g., 3-chlorophenyl) may slow reaction rates but improve compound stability.

Solvent and Catalyst Selection

  • Ethanol : Preferred solvent for Hantzsch reactions due to miscibility with polar reagents.
  • Triethylamine : Acts as a base to deprotonate intermediates, accelerating cyclization.

Scalability and Cost

  • Stepwise Synthesis : Higher cost due to multiple purification steps.
  • One-Pot Methods : Economical but require precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the parasite . The compound may also interact with other enzymes and receptors, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Pyrazole Derivatives

Compound Substituents (Thiazole Position 2) Halogen (Position 4) Crystal System Symmetry Yield (%)
Target Compound 3-Chlorophenyl Methyl - - -
Compound 4 4-Chlorophenyl Fluorine Triclinic P‾1 85–90
Compound 5 4-Fluorophenyl Fluorine Triclinic P‾1 82–88
B38 Thiophene-2-yl Methyl - - -

Antioxidant Activity

Thiazole derivatives with electron-donating substituents exhibit notable antioxidant properties:

  • Molecule 144 (thiazol-2-amine derivative): IC₅₀ = 4.67 µg/mL (DPPH assay) .
  • Selenourea derivatives: Lower IC₅₀ values than standards due to halogen and selenourea groups .

The target compound’s pyrazole and 3-chlorophenyl groups may enhance radical scavenging via π-π stacking and hydrophobic interactions, though experimental data are pending.

Enzyme Inhibition

  • Compound 7d (thiophene-linked thiazole): Superior docking score (-9.2 kcal/mol) vs. B38 (-8.5 kcal/mol) for DNA gyrase inhibition .

Biological Activity

2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole (CAS No. 499796-03-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

  • Chemical Formula : C13H10ClN3S
  • Molecular Weight : 275.76 g/mol
  • IUPAC Name : 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole

Synthesis and Characterization

The synthesis of 2-(3-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole involves a multi-step process typically starting from readily available thiazole derivatives and pyrazole intermediates. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were notably low, suggesting strong inhibition of microbial growth.
  • Inhibition Zones : Clear zones of inhibition were observed in agar diffusion tests, indicating effective antimicrobial activity .
MicroorganismMIC (µg/mL)Inhibition Zone (mm)
Escherichia coli3215
Staphylococcus aureus1618
Candida albicans6412

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH and hydroxyl radical scavenging assays. The findings revealed:

  • DPPH Scavenging Activity : The compound exhibited a significant percentage of inhibition at various concentrations.
  • Hydroxyl Radical Scavenging : Effective in reducing hydroxyl radicals, indicating potential protective effects against oxidative stress .
Concentration (µg/mL)DPPH Scavenging (%)Hydroxyl Radical Scavenging (%)
104530
507055
1008575

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. In vitro assays demonstrated that the compound could inhibit the proliferation of several cancer cell lines:

  • Cell Lines Tested : HT-29 (colorectal), A549 (lung), and MCF-7 (breast).
  • The compound showed IC50 values in the micromolar range, indicating considerable cytotoxicity against these cancer cells .
Cell LineIC50 (µM)
HT-2912
A54915
MCF-710

Case Studies

A notable study involved the evaluation of a series of thiazole derivatives including our compound against various cancer cell lines. The results indicated that structural modifications significantly influenced biological activity. Specifically, the presence of electron-withdrawing groups like chlorine enhanced anticancer efficacy due to increased lipophilicity and improved cell membrane penetration .

Q & A

Q. Basic Characterization Protocol

  • Infrared Spectroscopy (IR) : Identify key functional groups such as C=N (stretching at ~1600–1650 cm⁻¹), C-Cl (~700–800 cm⁻¹), and pyrazole N-H (~3300 cm⁻¹) .
  • ¹H NMR : Assign signals based on substituents:
    • Aromatic protons (3-chlorophenyl): δ 7.2–7.8 ppm (multiplet).
    • Methyl group on thiazole: δ 2.5–2.7 ppm (singlet).
    • Pyrazole protons: δ 6.8–7.0 ppm (doublet) .
      Validation : Compare experimental data with computational simulations (e.g., DFT calculations) or reference spectra from structurally analogous compounds .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Analytical Approach

  • X-ray Crystallography : Resolve ambiguities in NMR/IR assignments by determining the crystal structure. For example, single-crystal X-ray diffraction can confirm bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles between aromatic rings .
  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and LC-MS to detect impurities or degradation products .

How can molecular docking and ADME analysis predict the bioactivity of this compound?

Q. Advanced Computational Methodology

  • Molecular Docking :
    • Prepare the ligand (target compound) by optimizing its 3D structure using software like AutoDock Vina.
    • Dock into active sites of receptors (e.g., kinases or GPCRs) using PyMOL or Schrödinger Suite. Analyze binding poses for hydrogen bonds (e.g., pyrazole N-H with Asp113 in a kinase) and hydrophobic interactions (e.g., 3-chlorophenyl with a hydrophobic pocket) .
  • ADME Prediction :
    • Use SwissADME to estimate pharmacokinetic properties:
  • Lipophilicity (LogP ~3.5 suggests moderate blood-brain barrier penetration).
  • CYP450 inhibition risk (e.g., CYP3A4 inhibition potential due to aromatic rings) .

What experimental designs are recommended for structure-activity relationship (SAR) studies of analogs?

Q. Advanced SAR Strategy

  • Analog Synthesis : Modify substituents systematically:
    • Replace 3-chlorophenyl with 4-fluorophenyl to assess halogen effects on binding affinity .
    • Introduce electron-withdrawing groups (e.g., CF₃) on the pyrazole to enhance metabolic stability .
  • Biological Assays :
    • Test analogs against target enzymes (e.g., COX-2 inhibition assays) and compare IC₅₀ values.
    • Validate selectivity via counter-screens against related isoforms (e.g., COX-1) .

How can reaction intermediates be stabilized to improve yield in large-scale synthesis?

Q. Advanced Process Chemistry

  • Intermediate Stabilization :
    • Protect reactive groups (e.g., pyrazole NH with tert-butoxycarbonyl (Boc) groups) during thiazole ring formation .
    • Use low-temperature (−20°C) conditions to prevent decomposition of α-haloketones .
  • Scale-Up Tips :
    • Optimize solvent volume-to-reactant ratios (e.g., 10:1 ethanol:substrate) to ensure homogeneity.
    • Employ flow chemistry for exothermic steps (e.g., thiazole cyclization) to enhance safety and reproducibility .

What crystallographic parameters are critical for confirming the solid-state structure?

Q. Advanced Structural Analysis

  • Unit Cell Parameters : Monoclinic systems (space group P2₁/c) are common for similar thiazole derivatives. Validate using R-factor (<0.05) and data-to-parameter ratio (>15) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., pyrazole N-H∙∙∙O=S in sulfonamide derivatives) to predict solubility and stability .

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